![molecular formula C15H12O2S B14360439 Benzene, [[(phenylethynyl)sulfonyl]methyl]- CAS No. 92496-48-5](/img/structure/B14360439.png)
Benzene, [[(phenylethynyl)sulfonyl]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, [[(phenylethynyl)sulfonyl]methyl]- is an organic compound with a complex structure that includes a benzene ring, a phenylethynyl group, and a sulfonylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[(phenylethynyl)sulfonyl]methyl]- typically involves multiple steps, starting with the preparation of the phenylethynyl group, followed by its attachment to the benzene ring, and finally the introduction of the sulfonylmethyl group. Common reagents used in these reactions include phenylacetylene, benzene, and sulfonyl chlorides. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux .
Industrial Production Methods
Industrial production of Benzene, [[(phenylethynyl)sulfonyl]methyl]- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
化学反応の分析
Types of Reactions
Benzene, [[(phenylethynyl)sulfonyl]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be substituted with different functional groups using reagents like halogens, nitrating agents, or sulfonating agents
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid). Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require specific temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted benzene derivatives .
科学的研究の応用
Benzene, [[(phenylethynyl)sulfonyl]methyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its ability to inhibit certain enzymes or pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of Benzene, [[(phenylethynyl)sulfonyl]methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethynyl group can participate in π-π interactions with aromatic amino acids, while the sulfonylmethyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
類似化合物との比較
Similar Compounds
Similar compounds to Benzene, [[(phenylethynyl)sulfonyl]methyl]- include:
- Benzene, 1-methyl-4-(phenylsulfonyl)-
- Benzene, 1-methyl-4-(methylsulfonyl)-
- Phenyl p-tolyl sulfone .
Uniqueness
What sets Benzene, [[(phenylethynyl)sulfonyl]methyl]- apart from these similar compounds is the presence of the phenylethynyl group, which imparts unique electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.
特性
CAS番号 |
92496-48-5 |
|---|---|
分子式 |
C15H12O2S |
分子量 |
256.3 g/mol |
IUPAC名 |
2-phenylethynylsulfonylmethylbenzene |
InChI |
InChI=1S/C15H12O2S/c16-18(17,13-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-10H,13H2 |
InChIキー |
IHZFFVZKMPRZOB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C#CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



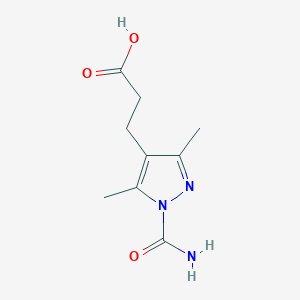
![4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14360371.png)
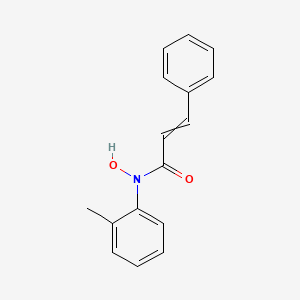
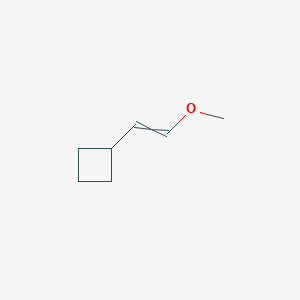
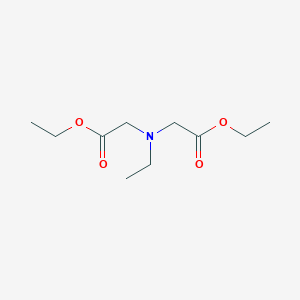
![2-[Ethyl(2-ethylphenyl)amino]ethan-1-ol](/img/structure/B14360384.png)
![N-Benzyl-N-{2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl}butan-1-amine](/img/structure/B14360389.png)
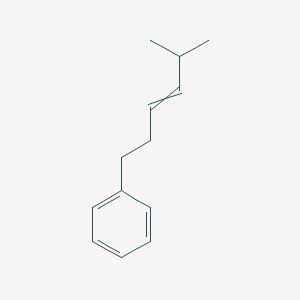
![2,2,6,6-Tetramethyl-N-[2-(piperazin-1-yl)ethyl]piperidin-4-amine](/img/structure/B14360396.png)
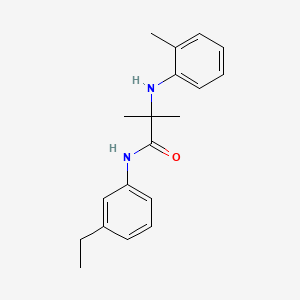

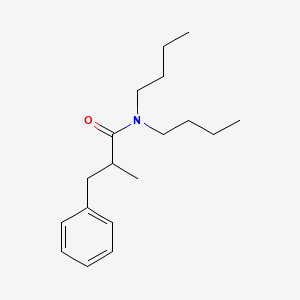
![3-[(Triethylsilyl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14360433.png)
